molecular formula C16H28N2O8Se2 B12283455 Boc-DL-Sec(1)-OH.Boc-DL-Sec(1)-OH

Boc-DL-Sec(1)-OH.Boc-DL-Sec(1)-OH

Cat. No.: B12283455
M. Wt: 534.3 g/mol
InChI Key: UYSQAXKKQQGQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-Sec(1)-OH.Boc-DL-Sec(1)-OH: is a chemical compound used in various scientific research applications. It is a derivative of selenocysteine, an amino acid that contains selenium. The compound is often used in peptide synthesis and other biochemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-DL-Sec(1)-OH.Boc-DL-Sec(1)-OH typically involves the protection of the selenocysteine amino group with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the selenol group. The reaction conditions often require careful control of temperature and pH to ensure the stability of the selenocysteine derivative.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps.

Chemical Reactions Analysis

Types of Reactions: Boc-DL-Sec(1)-OH.Boc-DL-Sec(1)-OH undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenol group can lead to the formation of seleninic acid derivatives.

Scientific Research Applications

Boc-DL-Sec(1)-OH.Boc-DL-Sec(1)-OH is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used in the synthesis of selenopeptides and other selenium-containing compounds.

    Biology: Studied for its role in redox biology and as a component of selenoproteins.

    Medicine: Investigated for its potential therapeutic applications, including antioxidant and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Boc-DL-Sec(1)-OH.Boc-DL-Sec(1)-OH involves its incorporation into peptides and proteins, where it can participate in redox reactions. The selenol group in selenocysteine can undergo oxidation and reduction, making it a key player in cellular redox homeostasis. Molecular targets include various enzymes and proteins involved in redox signaling pathways.

Comparison with Similar Compounds

    Selenocysteine: The natural amino acid form of Boc-DL-Sec(1)-OH.Boc-DL-Sec(1)-OH.

    Selenomethionine: Another selenium-containing amino acid with different properties and applications.

    Cysteine: The sulfur analog of selenocysteine, commonly found in proteins.

Uniqueness: this compound is unique due to its selenium content, which imparts distinct redox properties compared to sulfur-containing analogs like cysteine. This makes it particularly valuable in studies related to oxidative stress and redox biology.

Properties

IUPAC Name

3-[[2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]diselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O8Se2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSQAXKKQQGQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C[Se][Se]CC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O8Se2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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